molecular formula C10H15N3O2 B564351 4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butane-1-ol CAS No. 1184990-35-9

4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butane-1-ol

Katalognummer: B564351
CAS-Nummer: 1184990-35-9
Molekulargewicht: 212.267
InChI-Schlüssel: IIDMFFRDEFHWCJ-FIBGUPNXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nomenclature, Synonyms, and Identification

The compound 4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butane-1-ol is systematically identified through multiple nomenclature systems and regulatory databases. The Chemical Abstracts Service has assigned this compound the registry number 1184990-35-9, which serves as its unique international identifier. This registration number facilitates precise identification across global chemical databases and regulatory frameworks.

The molecular formula for this deuterated nitrosamine is C10H12D3N3O2, indicating the presence of ten carbon atoms, twelve hydrogen atoms, three deuterium atoms, three nitrogen atoms, and two oxygen atoms. The systematic name reflects its structural complexity, incorporating both the nitrosamine functional group and the pyridyl ring system that characterizes tobacco-specific nitrosamines.

Alternative nomenclature for this compound includes descriptive chemical names that emphasize its functional groups and structural features. The compound is also referenced in scientific literature and commercial catalogs under various abbreviated forms, though the full systematic name remains the preferred designation for formal documentation and regulatory purposes.

Structural Features and Classification

The structural architecture of this compound places it firmly within the nitrosamine class of compounds, specifically among those derivatives that incorporate pyridine ring systems. The molecule features a characteristic N-nitroso functional group (-N-N=O) attached to a methyl group that has been isotopically labeled with three deuterium atoms. This deuterium substitution is strategically positioned to facilitate analytical detection and quantification through mass spectrometry techniques.

The pyridyl moiety occupies the 3-position of the pyridine ring, creating a structural arrangement that mirrors naturally occurring tobacco-specific nitrosamines found in tobacco products and tobacco smoke. The butanol chain connecting the nitrosamine group to the pyridine ring provides the compound with its distinctive molecular geometry and chemical properties.

This compound belongs to the broader category of tobacco-specific nitrosamines, which are characterized by their derivation from nicotine and related tobacco alkaloids through nitrosation reactions. The structural similarity to naturally occurring carcinogenic compounds makes this deuterated analog particularly valuable for analytical chemistry applications, where it serves as an internal standard or reference material.

Physicochemical Properties

The physicochemical characteristics of this compound have been precisely determined through analytical characterization methods. The molecular weight of this compound is 212.26 daltons, reflecting the addition of deuterium atoms compared to its non-deuterated counterpart. This mass difference is crucial for mass spectrometry applications, where the isotopic signature allows for discrimination between the labeled standard and native compounds.

Property Value Method
Molecular Formula C10H12D3N3O2 Elemental Analysis
Molecular Weight 212.26 g/mol Mass Spectrometry
Purity >95% High Performance Liquid Chromatography
Physical State Neat Visual Inspection
CAS Registry Number 1184990-35-9 Chemical Abstracts Service

The compound is typically supplied in neat form, indicating high purity without the presence of solvents or diluents. Analytical purity exceeds 95% as determined by High Performance Liquid Chromatography methods, ensuring reliability for quantitative analytical applications. This high purity standard is essential for its use as a reference material in regulatory testing and research applications.

The deuterium labeling pattern affects the compound's nuclear magnetic resonance spectroscopic properties, with characteristic shifts observed in both proton and carbon-13 spectra. These spectroscopic signatures provide additional analytical tools for compound identification and purity assessment beyond mass spectrometry techniques.

Historical Context in Nitrosamine Research

The development and recognition of nitrosamines as significant carcinogenic compounds traces back to the mid-20th century, when fundamental research established their role in cancer development. In 1956, British scientists John Barnes and Peter Magee made the groundbreaking discovery that dimethylnitrosamine produced liver tumours in laboratory rats. This seminal work opened an entirely new field of research into nitrosamine carcinogenicity and marked the beginning of systematic investigation into these compounds.

The subsequent decades witnessed extensive research that revealed the widespread occurrence of nitrosamines across various environmental and consumer products. Beginning in the 1970s, more rigorous research identified the presence of N-Nitrosamines in beverages, preserved food, personal care products, tobacco, and chlorinated or contaminated water. Studies conducted during this period demonstrated that approximately 90% of the 300 nitrosamines tested were carcinogenic in a wide variety of animals.

The pharmaceutical industry experienced significant disruption when nitrosamines were discovered in drug products, beginning with the detection of N-Nitrosodimethylamine in batches of the major Angiotensin Receptor Blocker valsartan in June 2018. This discovery prompted global regulatory responses and comprehensive reviews of pharmaceutical manufacturing processes. The European Medicines Agency subsequently reported that N-Nitrosodimethylamine and N-Nitrosodiethylamine had been detected in more sartans blood pressure drugs.

The historical progression of nitrosamine research has been marked by increasingly sophisticated analytical methods and growing regulatory awareness. The 2000s brought advances in analytical techniques, particularly mass spectrometry and chromatography, enabling the pharmaceutical industry to detect and quantify nitrosamine contamination in smaller amounts with greater complexity. These technological developments have facilitated the creation of specialized reference materials like this compound.

Relation to Tobacco-Specific Nitrosamines

The compound this compound holds particular significance within the context of tobacco-specific nitrosamine research, representing a deuterated analog of compounds that are among the most important carcinogens found in tobacco products. Tobacco-specific nitrosamines comprise one of the most important groups of carcinogens in tobacco products, particularly cigarettes. These compounds are formed from nicotine and related compounds through nitrosation reactions that occur during the curing and processing of tobacco.

The structural relationship between this deuterated compound and naturally occurring tobacco-specific nitrosamines makes it invaluable for analytical studies investigating tobacco-related carcinogens. Among the tobacco-specific nitrosamines, nicotine-derived nitrosamine ketone and N-nitrosonornicotine are recognized as the most carcinogenic. The compound under discussion serves as an analytical reference for related metabolites and transformation products found in biological systems exposed to tobacco smoke.

Research has demonstrated that tobacco-specific nitrosamines are present in cigarette smoke and to a lesser degree in smokeless tobacco products such as dipping tobacco and chewing tobacco. Additional studies have detected trace amounts of related compounds in electronic cigarettes, expanding the scope of analytical requirements for tobacco product testing. The deuterated reference standard enables precise quantification of these compounds across diverse tobacco product matrices.

Eigenschaften

IUPAC Name

N-(4-hydroxy-1-pyridin-3-ylbutyl)-N-(trideuteriomethyl)nitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-13(12-15)10(5-3-7-14)9-4-2-6-11-8-9/h2,4,6,8,10,14H,3,5,7H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIDMFFRDEFHWCJ-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CCCO)C1=CN=CC=C1)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C(CCCO)C1=CN=CC=C1)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676037
Record name N-[4-Hydroxy-1-(pyridin-3-yl)butyl]-N-(~2~H_3_)methylnitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184990-35-9
Record name N-[4-Hydroxy-1-(pyridin-3-yl)butyl]-N-(~2~H_3_)methylnitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Precursor Preparation

The non-deuterated precursor, 4-(3-pyridyl)-4-(methylamino)butane-1-ol , is synthesized via reductive amination of 4-(3-pyridyl)butyraldehyde with methylamine. This intermediate is purified via column chromatography (silica gel, methanol/dichloromethane eluent) and characterized by NMR and mass spectrometry.

Deuteration of the Methyl Group

Deuteration is achieved using iodomethane-d3 (CD₃I), a common deuterated methylating agent. The reaction proceeds under alkaline conditions to facilitate nucleophilic substitution:

Reaction Scheme

4-(3-pyridyl)-4-(amino)butane-1-ol+CD3INaOH4-(3-pyridyl)-4-(N-CD3-amino)butane-1-ol\text{4-(3-pyridyl)-4-(amino)butane-1-ol} + \text{CD}3\text{I} \xrightarrow{\text{NaOH}} \text{4-(3-pyridyl)-4-(N-CD}3\text{-amino)butane-1-ol}

Conditions

  • Solvent : Anhydrous tetrahydrofuran (THF)

  • Temperature : 0–5°C (to minimize over-alkylation)

  • Stoichiometry : 1.2 equivalents of CD₃I relative to the amine precursor.

Nitrosation

The deuterated amine is nitrosated using sodium nitrite (NaNO₂) under acidic conditions (HCl, pH 2–3):

Reaction Scheme

4-(3-pyridyl)-4-(N-CD3-amino)butane-1-ol+NaNO2HCliso-NNAL-d3\text{4-(3-pyridyl)-4-(N-CD}3\text{-amino)butane-1-ol} + \text{NaNO}2 \xrightarrow{\text{HCl}} \text{iso-NNAL-d3}

Optimization Notes

  • Reaction time : 2 hours at 0°C to prevent thermal decomposition of the nitrosamine.

  • Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, and drying over MgSO₄.

Characterization and Analytical Data

Physicochemical Properties

PropertyValueSource
CAS Number1184990-35-9
Molecular FormulaC₁₀H₁₂D₃N₃O₂
Molecular Weight212.26 g/mol
Purity>95% (HPLC)
Storage Temperature2–8°C

Spectroscopic Validation

  • ¹H NMR : Absence of the protiated methyl signal (~2.8 ppm) confirms deuteration.

  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 213.3, with isotopic peaks confirming three deuterium atoms.

Applications in Analytical Chemistry

iso-NNAL-d3 is indispensable in LC-MS/MS workflows for quantifying tobacco-specific nitrosamines in urine or serum. Its deuterated structure enables:

  • Isotopic dilution : Correcting for matrix effects and ion suppression.

  • High accuracy : Co-elution with the non-deuterated analyte ensures precise retention time alignment .

Analyse Chemischer Reaktionen

Types of Reactions: 4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butane-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Physical Properties

PropertyValue
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count5
Rotatable Bond Count5
Topological Polar Surface Area62.6 Ų

Toxicological Studies

4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butane-1-ol has been extensively studied for its toxicological properties, particularly as a nitrosamine compound associated with tobacco products. Research indicates that nitrosamines are potent carcinogens, and this compound's structure allows it to be a model for studying the mechanisms of tobacco-induced carcinogenesis.

Case Study: Tobacco Carcinogenesis

A study conducted by Idris et al. (2021) explored the role of nitrosamines, including this compound, in the development of cancers associated with tobacco use. The findings highlighted that exposure to nitrosamines leads to DNA damage and mutations, which are critical steps in the initiation of cancer.

Pharmacological Research

This compound is also being investigated for its potential therapeutic applications. Recent patent filings suggest that derivatives of this compound may be useful in treating inflammatory and autoimmune diseases.

Case Study: Therapeutic Potential

Research outlined in patent WO2021222153A1 indicates that compounds similar to this compound could be effective against conditions such as rheumatoid arthritis and multiple sclerosis. The study emphasizes the need for further investigation into the anti-inflammatory properties of these compounds.

Analytical Chemistry

In analytical chemistry, this compound serves as a standard for measuring nitrosamine levels in tobacco products. Its stable isotope-labeled form allows researchers to track the metabolism and excretion of nitrosamines in biological systems.

Wirkmechanismus

The compound exerts its effects primarily through its nitroso group, which can undergo metabolic activation to form reactive intermediates. These intermediates can interact with cellular macromolecules, leading to various biological effects. The molecular targets include DNA, proteins, and lipids, and the pathways involved often relate to oxidative stress and cellular damage .

Vergleich Mit ähnlichen Verbindungen

NNK (4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone)

  • Structure : NNK features a ketone group at the 1-position of the butane chain, distinguishing it from iso-NNAL’s hydroxyl group.
  • Metabolism : NNK undergoes metabolic activation via cytochrome P450 enzymes (e.g., CYP1A2, CYP2A6) to form NNAL and other α-hydroxylation products, which generate DNA-reactive intermediates .
  • Carcinogenicity: NNK is a potent pulmonary carcinogen in rodents, inducing lung tumors at doses as low as 0.073 mmol/kg in rats. It also causes pancreatic tumors, a finding first observed in TSNA research .
  • Human Relevance : NNK metabolites, including NNAL, are detected in smokers’ urine, confirming human exposure .

Key Differences :

  • Iso-NNAL lacks the ketone group, altering its metabolic pathways compared to NNK.

NNAL (4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol)

  • Structure : NNAL is the reduced metabolite of NNK, featuring a hydroxyl group at the 1-position.
  • Metabolism: NNAL is further glucuronidated (forming NNAL-Gluc) for excretion. Both (R)- and (S)-enantiomers of NNAL exhibit potent carcinogenicity, inducing lung tumors in rats at 5 ppm doses .
  • Carcinogenicity: NNAL is a proximate pancreatic carcinogen, with DNA adducts (e.g., O6-POB-dGuo) detected in rat lung and pancreas .

Key Differences :

  • Iso-NNAL’s nitroso group at the 4-position may influence its metabolic stability and DNA adduct formation compared to NNAL.
  • NNAL’s enantiomers show equivalent carcinogenic activity, whereas iso-NNAL’s stereochemical effects remain unstudied .

iso-NNAC (4-(Methylnitrosamino)-4-(3-pyridyl)butyric acid)

  • Structure : A carboxylic acid derivative of iso-NNAL.

Comparative Data on Carcinogenicity and Metabolism

Compound Key Metabolic Pathways Target Organs (Rodents) DNA Adducts Identified Carcinogenic Potency (Rat Studies)
NNK α-Hydroxylation, ketone reduction Lung, pancreas, liver O6-POB-dGuo, 7-POB-Gua 27/30 rats at 5 ppm (lung tumors)
NNAL Glucuronidation, enantiomer formation Lung, pancreas PHB-DNA adducts, O6-Me-Gua 26/30 rats at 5 ppm (lung tumors)
iso-NNAL Not fully characterized Nasal mucosa (inferred) Limited data Carcinogenic in snuff (in vitro)
iso-NNAC Decarboxylation Non-carcinogenic None observed Inactive in mice

Mechanistic Insights: DNA Adduct Formation and Enzymatic Activation

  • NNK and NNAL : Both form O6-methylguanine (O6-Me-Gua) and pyridyloxobutyl (POB)-DNA adducts, which are critical for mutagenesis. Adduct levels in lung tissue correlate with tumor incidence .
  • However, the 4-nitroso group may alter metabolic activation efficiency .

Biologische Aktivität

4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butane-1-ol, also known as a stable isotope-labeled derivative of a nitrosamine compound, is primarily studied for its biological activity related to carcinogenicity and its role in tobacco products. This compound is significant in the context of smoking-related diseases, particularly due to its presence in moist and dry snuff.

  • Molecular Formula : C10H12D3N3O2
  • Molecular Weight : 212.26 g/mol
  • CAS Number : 1184990-35-9
  • SMILES Notation : [2H]C([2H])([2H])N(N=O)C(CCCO)c1cccnc1

Carcinogenic Potential

Research indicates that nitrosamines, including this compound, exhibit significant carcinogenic properties. These compounds are known to form DNA adducts, leading to mutations and subsequent tumorigenesis.

  • Mechanism of Action :
    • Nitrosamines are metabolically activated to form reactive species that can alkylate DNA. This process can result in mutations that contribute to cancer development.
    • In vivo studies have shown that exposure to nitrosamines can lead to various cancers, including lung and bladder cancers, due to their ability to induce DNA damage.
  • Case Studies :
    • In animal models, such as rats and ferrets, exposure to nitrosamines has been linked with the development of tumors. For instance, the administration of related compounds like N-nitrosomethylurea has demonstrated a clear correlation with breast tumorigenesis in experimental setups .

Toxicity and Safety Profile

The toxicity of this compound is notable due to its classification as a carcinogen.

  • In Vitro Studies :
    • Cell lines exposed to this compound show increased rates of apoptosis and necrosis, indicating high cytotoxicity .
    • The compound has been shown to inhibit protein synthesis in various tissues, which is a common mechanism through which many carcinogens exert their effects .

Data Tables

Parameter Value
Molecular FormulaC10H12D3N3O2
Molecular Weight212.26 g/mol
CAS Number1184990-35-9
Toxicity ClassificationCarcinogen
Common SourcesTobacco products (snuff)

Research Findings

Recent studies emphasize the importance of understanding the biological activity of nitrosamines in tobacco products:

  • A study highlighted the effects of nitrosamine exposure on lung tissue, showing significant alterations in cellular architecture and function after prolonged exposure .
  • Another investigation into the metabolic pathways revealed that nitrosamines could be activated by cytochrome P450 enzymes, leading to enhanced mutagenic potential in target tissues .

Q & A

Q. How is 4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butane-1-ol synthesized and characterized?

The deuterated compound is synthesized by replacing the methyl group’s hydrogen atoms with deuterium (D3) during nitrosation. Characterization typically involves nuclear magnetic resonance (NMR) to confirm deuteration at the methyl group and mass spectrometry (MS) to verify isotopic purity. High-resolution MS is critical to distinguish the deuterated analog (mass shift of +3 Da) from non-deuterated forms. Purity is assessed via HPLC with UV detection at 229 nm, as the compound exhibits strong absorbance at this wavelength .

Q. What are the recommended methods for detecting this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. The deuterated methyl group provides a distinct mass signature (e.g., m/z shift of +3), enabling precise quantification against non-deuterated analogs as internal standards. For tissue samples, solid-phase extraction (SPE) or accelerated solvent extraction (ASE) is recommended to isolate the compound from complex matrices .

Q. What solvents are suitable for preparing stock solutions, and what stability considerations apply?

The compound is soluble in methanol (25 mg/mL), DMSO (30 mg/mL), and PBS (10 mg/mL). Stock solutions in organic solvents should be stored at -20°C under inert gas (e.g., argon) to prevent degradation. Aqueous solutions are stable for ≤24 hours at 4°C. Long-term stability (>4 years) is achievable for solid forms stored at -20°C .

Advanced Research Questions

Q. How does the deuterium labeling affect metabolic pathway elucidation in comparative studies?

Deuterium introduces a kinetic isotope effect (KIE), slowing metabolic reactions at the labeled site. This allows researchers to distinguish between enzymatic and non-enzymatic pathways. For example, in cytochrome P450-mediated oxidation of the methyl-d3 group, the deuterium isotope effect (kH/kD ≈ 2–5) can be quantified via MS to map metabolic branching points .

Q. What are the challenges in quantifying DNA adducts formed by this compound, and how are they addressed?

The primary adducts, such as O2-[4-(3-pyridyl)-4-oxobutyl]thymine, occur at low frequencies (1 adduct per 10⁶–10⁸ nucleotides). Isotope dilution LC-MS/MS with deuterated internal standards improves accuracy by correcting for matrix effects and ion suppression. Enzymatic digestion (e.g., using DNase I and phosphodiesterase) must be optimized to avoid artifactual adduct formation during sample preparation .

Q. How can conflicting data on metabolic half-lives be resolved methodologically?

Discrepancies often arise from differences in in vitro models (e.g., liver microsomes vs. primary hepatocytes). Standardize incubation conditions (pH, temperature, NADPH concentration) and validate assays using isotopically labeled substrates. Replicate studies in vivo (e.g., F344 rats) with controlled dosing regimens can reconcile conflicting results .

Q. What in vitro models are optimal for studying its carcinogenic mechanisms?

Human bronchial epithelial cells (e.g., BEAS-2B) and precision-cut lung slices are preferred for studying tobacco-specific nitrosamine carcinogenicity. Co-culture systems with CYP2A6-expressing cells (to mimic metabolic activation) and DNA repair-deficient models (e.g., XPA-/- cells) enhance mechanistic resolution .

Methodological Best Practices

  • Isotopic Labeling : Use deuterated analogs (e.g., methyl-d3) as internal standards to correct for extraction efficiency and ion suppression in MS .
  • Adduct Analysis : Combine ³²P-postlabeling with LC-MS/MS for high-sensitivity detection of DNA adducts .
  • Data Reproducibility : Adopt the Minimum Information About a Bioactive Entity (MIABE) guidelines for reporting experimental conditions in metabolic studies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.